2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide is a heterocyclic compound that features a thiazole ring fused with a thiopyrano ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a thiopyrano precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or thiopyrano rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxamide: Another thiazole derivative with potential anticancer properties.
Thiopyran-4-one: A related compound with a thiopyrano ring but different functional groups.
Uniqueness
2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide is unique due to its fused ring structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C9H14N2O2S2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O2S2/c10-4-1-2-9-11-7-3-5-15(12,13)6-8(7)14-9/h1-6,10H2 |
InChI Key |
WTSBXNZNAFYALI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.